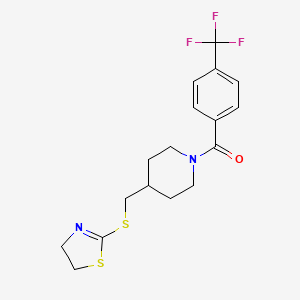

(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Description

Properties

IUPAC Name |

[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N2OS2/c18-17(19,20)14-3-1-13(2-4-14)15(23)22-8-5-12(6-9-22)11-25-16-21-7-10-24-16/h1-4,12H,5-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQSPHPXFSLLET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=NCCS2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone , also known by its CAS number 1396874-90-0, is a thiazole derivative that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 394.6 g/mol. The structure features a piperidine ring, a thiazole moiety, and a trifluoromethyl phenyl group, which contribute to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H26N2OS3 |

| Molecular Weight | 394.6 g/mol |

| CAS Number | 1396874-90-0 |

Antimicrobial Properties

Research indicates that thiazole derivatives possess notable antimicrobial activity. Studies have shown that compounds similar to this compound exhibit inhibitory effects against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

The compound has been evaluated for its antiproliferative effects on cancer cell lines. Preliminary studies indicate that it may inhibit the growth of several cancer types, including breast and lung cancer cells. The mechanism appears to involve the modulation of signaling pathways related to cell proliferation and apoptosis.

While the exact mechanism of action remains to be fully elucidated, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. For instance, it may influence tyrosine kinase activity, which plays a crucial role in cell signaling and cancer progression .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Cancer Cell Line Testing : In vitro assays revealed that the compound reduced cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines by inducing apoptosis through caspase activation pathways.

Pharmacokinetics

The pharmacokinetic profile of the compound has not been extensively studied; however, predictions indicate moderate absorption and distribution characteristics based on its chemical structure. It is anticipated to cross biological membranes effectively due to its lipophilic nature, which may enhance its therapeutic efficacy .

Scientific Research Applications

Biological Activities

-

Antimicrobial Activity :

- Compounds containing thiazole rings are often explored for their antibacterial and antifungal properties. For instance, derivatives of thiazole have shown effectiveness against various bacterial strains including E. coli and S. aureus . The presence of the piperidine structure may enhance the interaction with biological targets, potentially leading to improved efficacy against infections.

-

Anticancer Properties :

- Research has indicated that thiazole derivatives can exhibit antiproliferative activity against cancer cell lines. Studies have demonstrated that compounds similar to the target compound have shown promising results in inhibiting cancer cell growth . For example, the compound's structural analogs were tested for their ability to disrupt cancer cell proliferation, yielding significant results.

-

CNS Activity :

- The piperidine component is associated with central nervous system activity, suggesting potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their anticonvulsant properties, indicating that this compound could be further explored for similar therapeutic uses .

Table 1: Summary of Biological Evaluations

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The sulfur atom in the 4,5-dihydrothiazole ring acts as a nucleophilic site, enabling reactions with electrophiles.

-

Thiol-disulfide exchange : The thioether (-S-CH2-) group undergoes nucleophilic substitution with alkyl halides or thiols under basic conditions (e.g., NaH/THF).

-

Halogenation : Bromination or iodination occurs at the thiazole’s C2 position using N-bromosuccinimide (NBS) or iodine monochloride .

Example Reaction:

Conditions: DMF, 60°C, 12 hours.

Acylation at the Methanone Group

The ketone moiety participates in acylation and condensation reactions:

-

Schiff base formation : Reacts with primary amines (e.g., aniline) to form imines under acidic or solvent-free conditions .

-

Grignard addition : The carbonyl group reacts with organomagnesium reagents (e.g., MeMgBr) to yield secondary alcohols.

Reactivity Table:

| Reaction Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Imine formation | 4-Nitroaniline | N-(4-nitrophenyl)methanimine | 78 | |

| Grignard addition | Methylmagnesium bromide | 4-(Trifluoromethyl)benzhydrol | 65 |

Piperidine Ring Functionalization

The piperidine nitrogen undergoes alkylation or acylation:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K2CO3 to form quaternary ammonium salts.

-

N-Acylation : Acetyl chloride or benzoyl chloride introduces acyl groups at the piperidine nitrogen.

Key Consideration:

Competing reactions at the thiazole sulfur and piperidine nitrogen necessitate protective group strategies (e.g., Boc protection for amines).

Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring

The 4-(trifluoromethyl)phenyl group directs electrophiles to meta positions due to the electron-withdrawing CF3 group:

-

Nitration : Requires harsh conditions (HNO3/H2SO4, 100°C) due to deactivation by CF3 .

-

Sulfonation : Limited reactivity observed; yields sulfonic acid derivatives at elevated temperatures .

Oxidation of the Thioether Bridge

The thioether (-S-CH2-) linker is susceptible to oxidation:

-

Oxidation to sulfoxide : Achieved with mCPBA (meta-chloroperbenzoic acid) at 0°C.

-

Oxidation to sulfone : Requires stronger oxidants like H2O2/AcOH under reflux .

Cross-Coupling Reactions

The aryl trifluoromethyl group participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids to form biaryl systems .

-

Buchwald-Hartwig : Forms C-N bonds with amines using Pd(dba)2/XPhos .

Optimized Conditions:

Solvent: Toluene/EtOH (3:1), 80°C, 24 hours .

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) reveals decomposition above 250°C, primarily involving:

-

Cleavage of the thiazole-piperidine bond.

-

Degradation of the trifluoromethylphenyl group into CO2 and HF.

Comparison with Similar Compounds

Table 1: Comparison of Key Structural Features and Inferred Properties

*Calculated based on structural formulas.

Key Comparative Insights

a) Core Structure Differences

- Piperidine vs. Piperazine : The target compound’s piperidine core lacks the additional nitrogen present in piperazine analogs (e.g., Compound 21). Piperazine’s basic nitrogen may enhance hydrogen bonding with acidic residues in target proteins but could reduce blood-brain barrier penetration due to increased polarity .

- Chromenone-Pyrazolo-Pyrimidine Core (Example 76): This rigid, polycyclic core in Example 76 likely confers high affinity for ATP-binding pockets in kinases, a feature absent in the target compound’s simpler piperidine scaffold .

b) Heterocyclic Substituents

- 4,5-Dihydrothiazole vs. However, thiophene’s π-π stacking capability (Compound 21) may enhance binding to hydrophobic pockets .

- Pyrazole (Compound 5) : The pyrazole substituent’s dual nitrogen atoms could engage in dipole interactions or coordinate metal ions, differing from the sulfur-driven interactions of the dihydrothiazole .

c) Solubility and Lipophilicity

- The trifluoromethyl group in all compounds enhances lipophilicity, but Example 76’s morpholinomethyl substituent introduces polarity, likely improving aqueous solubility compared to the target compound’s thioether .

d) Bioactivity

- While Example 76 demonstrates nanomolar kinase inhibition due to its extended aromatic system and morpholine group , the target compound’s activity remains uncharacterized.

Q & A

Q. Q1. What are the recommended methodologies for synthesizing and characterizing this compound?

Answer: The synthesis typically involves multi-step reactions, including:

- Condensation reactions to form the dihydrothiazole and piperidine moieties .

- Thioether linkage formation via nucleophilic substitution between the thiol group and methyl-piperidine intermediate.

- Purification using column chromatography or recrystallization, followed by HPLC validation.

Characterization requires: - Spectroscopic techniques : / NMR for structural confirmation, FT-IR for functional group analysis.

- Mass spectrometry (HRMS) to verify molecular weight and purity.

- X-ray crystallography (if crystalline) for absolute configuration determination .

Advanced Synthesis Challenges

Q. Q2. What are the key challenges in achieving regioselective synthesis of this compound?

Answer: Regioselectivity challenges arise from:

- Competing nucleophilic sites in the dihydrothiazole ring, leading to side products.

- Steric hindrance from the trifluoromethyl group affecting reaction kinetics.

Solutions : - Use protecting groups (e.g., Boc for amines) to direct reactivity .

- Optimize solvent polarity (e.g., DMF vs. THF) to stabilize intermediates.

- Employ density functional theory (DFT) to predict reaction pathways and transition states .

Biological Activity Profiling

Q. Q3. How should researchers design experiments to evaluate this compound's biological activity?

Answer:

- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays or SPR for binding affinity .

- Cell-based models : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity via MTT assays.

- Dose-response curves : Establish IC values with triplicate replicates and positive/negative controls .

Q. Advanced Q4. How to resolve discrepancies in activity data across different assays?

Answer:

- Validate assay conditions: Check pH, temperature, and solvent compatibility (DMSO tolerance <1%).

- Use orthogonal assays (e.g., enzymatic vs. cellular) to confirm target engagement.

- Perform metabolic stability tests (e.g., liver microsomes) to rule out false negatives from rapid degradation .

Structural and Computational Analysis

Q. Q4. What advanced techniques can elucidate this compound's interaction with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (PDB IDs).

- Molecular dynamics simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.

- Cryo-EM for large target complexes or X-ray co-crystallography for high-resolution structures .

Environmental and Safety Considerations

Q. Q5. What protocols ensure safe handling and evaluate environmental impact?

Answer:

- Safety : Use PPE (gloves, goggles), work in fume hoods, and refer to SDS for toxicity data (e.g., LD) .

- Environmental fate : Conduct OECD 301 biodegradation tests to assess persistence.

- Advanced metabolite identification : Use LC-HRMS to detect transformation products in simulated wastewater .

Mechanistic and Theoretical Frameworks

Q. Q6. How to integrate theoretical frameworks into studies of this compound's mechanism?

Answer:

- Medicinal chemistry principles : Link structure-activity relationships (SAR) to target selectivity (e.g., π-π stacking with aromatic residues) .

- Systems biology : Map interactions using KEGG pathways or STRING databases to predict off-target effects.

- Kinetic modeling : Derive / rates from SPR data to quantify binding efficiency .

Data Reproducibility and Validation

Q. Q7. What strategies enhance reproducibility in studies involving this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.